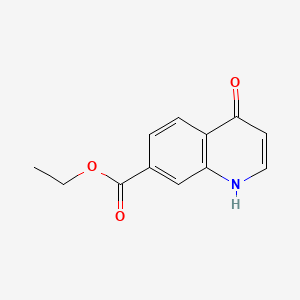

Ethyl 4-hydroxyquinoline-7-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 4-hydroxyquinoline-7-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C12H11NO3 and its molecular weight is 217.224. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Medicinal Chemistry and Drug Development

Antiviral Activity:

Ethyl 4-hydroxyquinoline-7-carboxylate has demonstrated antiviral properties, particularly against certain strains of viruses affecting poultry. Research indicates that derivatives of 4-hydroxyquinoline compounds can inhibit viral replication, making them potential candidates for antiviral drug development .

Cancer Treatment:

Recent studies have highlighted the cytotoxic effects of 4-hydroxyquinoline derivatives on various cancer cell lines. For instance, certain derivatives have shown selective toxicity towards resistant cancer cells, suggesting their potential as chemotherapeutic agents. The mechanism involves the induction of apoptosis in tumor cells while sparing normal cells, which is crucial for reducing side effects in cancer therapy .

Immunomodulatory Effects:

Some derivatives of 7-hydroxyquinoline-4-carboxylic acid, closely related to this compound, have been explored for their immunomodulatory properties. These compounds can influence immune responses, which may be beneficial in treating autoimmune diseases by modulating immune cell activity .

Veterinary Applications

Coccidiostatic Properties:

this compound has been studied for its efficacy in controlling coccidiosis in poultry. It acts as a coccidiostat, preventing the development of pathogenic Eimeria species in the intestinal tract of birds. This application is particularly important for maintaining poultry health and improving production efficiency .

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step reactions starting from simpler organic compounds. The synthesis routes often focus on optimizing yield and minimizing the use of toxic reagents, which is critical for both economic and safety considerations in pharmaceutical manufacturing .

Data Table: Summary of Applications

| Application Area | Specific Use | Mechanism/Effect |

|---|---|---|

| Medicinal Chemistry | Antiviral agents | Inhibition of viral replication |

| Cancer Treatment | Cytotoxic agents | Induction of apoptosis in resistant cancer cells |

| Immunomodulatory Effects | Treatment for autoimmune diseases | Modulation of immune cell activity |

| Veterinary Medicine | Coccidiostats | Control of Eimeria species in poultry |

Case Studies

-

Antiviral Activity Study:

A study investigating the antiviral efficacy of this compound against avian viruses demonstrated significant reductions in viral load in treated groups compared to controls. The compound's mechanism involved interference with viral replication processes. -

Cancer Cell Line Research:

In vitro studies involving various cancer cell lines showed that specific derivatives of this compound exhibited selective cytotoxicity. The research indicated that these compounds could potentially overcome resistance mechanisms seen in traditional chemotherapy. -

Coccidiosis Control Trials:

Trials conducted on poultry populations showed that incorporating this compound into feed led to lower oocyst counts and improved overall health outcomes, highlighting its effectiveness as a coccidiostat.

属性

CAS 编号 |

1261629-96-2 |

|---|---|

分子式 |

C12H11NO3 |

分子量 |

217.224 |

IUPAC 名称 |

ethyl 4-oxo-1H-quinoline-7-carboxylate |

InChI |

InChI=1S/C12H11NO3/c1-2-16-12(15)8-3-4-9-10(7-8)13-6-5-11(9)14/h3-7H,2H2,1H3,(H,13,14) |

InChI 键 |

RSWKNDWIXJZVHJ-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC2=C(C=C1)C(=O)C=CN2 |

同义词 |

Ethyl 4-hydroxyquinoline-7-carboxylate |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。